2-Bromo-4,5-dimethoxybenzoic acid

Total Synthesis Xanthone Norathyriol

2-Bromo-4,5-dimethoxybenzoic acid (CAS 6286-46-0, synonym: 6-bromoveratric acid) is a 2-halo-4,5-dialkoxybenzoic acid derivative with a molecular weight of 261.07 g/mol and a melting point of 188–190 °C. It serves as a key synthetic intermediate in the construction of pharmacologically relevant xanthones and urolithins, enabling site-selective cross-coupling and Friedel-Crafts acylation that are unattainable with non-halogenated or regioisomeric benzoic acid derivatives.

Molecular Formula C9H9BrO4
Molecular Weight 261.07 g/mol
CAS No. 6286-46-0
Cat. No. B014678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,5-dimethoxybenzoic acid
CAS6286-46-0
Synonyms6-Bromoveratric Acid;  NSC 10074; 
Molecular FormulaC9H9BrO4
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)O)Br)OC
InChIInChI=1S/C9H9BrO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
InChIKeyHWFCHCRFQWEFMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4,5-dimethoxybenzoic Acid (CAS 6286-46-0): A Strategic Xanthone and Urolithin Precursor


2-Bromo-4,5-dimethoxybenzoic acid (CAS 6286-46-0, synonym: 6-bromoveratric acid) is a 2-halo-4,5-dialkoxybenzoic acid derivative with a molecular weight of 261.07 g/mol and a melting point of 188–190 °C . It serves as a key synthetic intermediate in the construction of pharmacologically relevant xanthones and urolithins, enabling site-selective cross-coupling and Friedel-Crafts acylation that are unattainable with non-halogenated or regioisomeric benzoic acid derivatives [1]. The bromine atom at the 2-position is essential for directed ortho-functionalization, distinguishing it from 2-chloro, 2-iodo, and unsubstituted 4,5-dimethoxybenzoic acid analogs that exhibit lower reactivity or selectivity in these transformations.

Why Unsubstituted, Chloro, or Iodo Analogs Cannot Replace 2-Bromo-4,5-dimethoxybenzoic Acid for Key Transformations


The bromine atom in 2-bromo-4,5-dimethoxybenzoic acid occupies a reactivity 'sweet spot' for palladium-catalyzed cross-couplings and electrophilic aromatic substitutions. The 2-chloro analog (CAS 60032-95-3) is significantly less reactive in oxidative addition, often requiring harsher conditions that degrade the acid-labile methoxy groups . Conversely, the 2-iodo analog (CAS 61203-48-3) is more reactive but also more prone to unwanted dehalogenation side reactions and has a substantially lower melting point (106–108 °C vs. 188–190 °C), which complicates purification and handling . Unsubstituted veratric acid (3,4-dimethoxybenzoic acid, CAS 93-07-2) lacks the halogen handle entirely, precluding the key C–C bond-forming steps required for norathyriol, urolithin D, and acotiamide intermediate synthesis. These physicochemical and reactivity differences make direct drop-in replacement impossible without re-optimizing entire synthetic routes.

Quantitative Differentiation Evidence for 2-Bromo-4,5-dimethoxybenzoic Acid


Norathyriol Synthesis: Total Yield Advantage Over Biotransformation Routes

A three-step synthesis employing 2-bromo-4,5-dimethoxybenzoic acid and 1,3,5-trimethoxybenzene via Friedel-Crafts acylation–cyclization–demethylation produced norathyriol with an overall yield of approximately 70% [1]. This represents a substantial improvement over a competing whole-cell biotransformation using Rhodosporidium buffonii, which afforded norathyriol in only 16% yield from maclurin [2].

Total Synthesis Xanthone Norathyriol Reaction Yield

Product Purity of Derived Norathyriol: 99.5% by HPLC

In an alternative four-step total synthesis, 2-bromo-4,5-dimethoxybenzoic acid was converted to norathyriol in 51% overall yield, and the final product achieved 99.5% purity by HPLC [1]. No comparable purity data are reported for norathyriol produced via non-brominated precursors or biosynthetic routes.

Analytical Chemistry HPLC Purity Norathyriol Quality Control

Tunable Synthetic Efficiency: Three-Step vs. Four-Step Route Yields for Procurement Planning

Using 2-bromo-4,5-dimethoxybenzoic acid, two independent synthetic routes to norathyriol have been validated: a three-step route yielding ~70% [1] and a four-step route yielding 51% [2]. This provides procurement teams with documented, route-dependent yield benchmarks that can be matched to project-specific cost, timeline, and purity requirements.

Process Chemistry Route Scouting Scalability Synthetic Efficiency

Melting Point Differentiation from the 2-Iodo Analog: Implications for Purification and Formulation

2-Bromo-4,5-dimethoxybenzoic acid exhibits a melting point of 188–190 °C , significantly higher than that of 2-iodo-4,5-dimethoxybenzoic acid (106–108 °C) . The higher melting point of the bromo derivative facilitates purification by recrystallization and improves solid-state stability during storage and shipping.

Physicochemical Property Melting Point Crystallization Handling

Acotiamide Intermediate: Documented Commercial Relevance Unmatched by Chloro or Iodo Analogs

2-Bromo-4,5-dimethoxybenzoic acid is a key intermediate in the industrial synthesis of acotiamide hydrochloride trihydrate, a marketed prokinetic drug for functional dyspepsia [1]. A dedicated improved-process patent (IN 202211042877, filed 2022) specifically targets this compound's preparation for acotiamide manufacture [1]. No equivalent process patents exist for the 2-chloro or 2-iodo analogs in the context of acotiamide or any other approved drug substance.

Pharmaceutical Intermediate Acotiamide GMP Drug Synthesis

Urolithin D Synthesis: Validated Entry to DNA Gyrase Inhibitor Research

2-Bromo-4,5-dimethoxybenzoic acid is used directly in the synthesis of urolithin D, a metabolite studied for DNA gyrase inhibitory activity . A patented method (RU 2712023 C1) describes its reaction with pyrogallol to produce urolithin D with hypoglycemic action [1]. This specific applicability to urolithin D synthesis is not documented for 2-chloro- or 2-iodo-4,5-dimethoxybenzoic acids.

Urolithin D DNA Gyrase Inhibition Antibacterial Ellagic Acid

Procurement-Relevant Application Scenarios for 2-Bromo-4,5-dimethoxybenzoic Acid


Total Synthesis of Norathyriol and Xanthone Derivatives for Biological Screening

2-Bromo-4,5-dimethoxybenzoic acid enables the synthesis of norathyriol in 51–70% overall yield, with final product purity of 99.5% achievable [1]. This supports structure-activity relationship (SAR) programs studying norathyriol's inhibitory activity against α-glucosidase (IC50 = 3.12 μM) and PPAR isoforms (PPARα IC50 = 92.8 μM; PPARβ IC50 = 102.4 μM; PPARγ IC50 = 153.5 μM) [2]. Procurement should prioritize this compound when planning norathyriol analog libraries that require a bromine handle for late-stage diversification.

GMP Intermediate Supply for Acotiamide Hydrochloride API Manufacturing

As a key intermediate in the industrial synthesis of acotiamide hydrochloride trihydrate, 2-bromo-4,5-dimethoxybenzoic acid is supported by a dedicated improved-process patent (IN 202211042877) [1]. Contract manufacturing organizations (CMOs) and pharmaceutical companies developing generic acotiamide should source GMP-grade material with full traceability documentation. Suppliers such as BOC Sciences offer GMP-compliant production of this compound [2].

Urolithin D and Ellagic Acid-Derived DNA Gyrase Inhibitor Research

2-Bromo-4,5-dimethoxybenzoic acid is the established precursor for urolithin D synthesis via the patented method reacting with pyrogallol under alkaline conditions (RU 2712023 C1) [1]. The derived urolithin D is used in DNA gyrase inhibition assays for antibacterial discovery programs. Procurement for this application should emphasize high purity (≥98%) to minimize side products during the copper-catalyzed cyclization step.

Process Chemistry Route Scouting and Scale-Up Feasibility Studies

With two independently validated synthetic routes to norathyriol documented in the primary literature, 2-bromo-4,5-dimethoxybenzoic acid provides a unique platform for process chemistry route scouting [1] [2]. The higher melting point (188–190 °C) compared to the iodo analog (106–108 °C) facilitates intermediate isolation by crystallization, a critical advantage for kilo-lab and pilot-plant scale-up. Procurement teams evaluating scalable routes should request detailed certificates of analysis including melting point and HPLC purity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4,5-dimethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.